An In-depth Technical Guide to the Synthesis and Purification of a Clinically Relevant Ionizable Lipid: ALC-0315
An In-depth Technical Guide to the Synthesis and Purification of a Clinically Relevant Ionizable Lipid: ALC-0315
Introduction: Ionizable lipids are critical components of lipid nanoparticle (LNP) formulations, which have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably mRNA vaccines.[1][2][3] These lipids are engineered to be near-neutral at physiological pH and become positively charged in the acidic environment of the endosome. This pH-dependent charge is crucial for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm. This guide provides a detailed overview of the synthesis and purification processes for ALC-0315, a key ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine.[2][4]
ALC-0315: Chemical Profile
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IUPAC Name: ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)[4]
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CAS Number: 2036272-55-4[5]
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Molecular Formula: C48H95NO5
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Appearance: Colorless oily material[2]
ALC-0315 is a tertiary amine lipid that plays a pivotal role in the efficacy of LNP-based mRNA delivery.[2] Its function is to protect the mRNA from degradation, facilitate cellular uptake, and promote the release of the mRNA from the endosome into the cytoplasm.[4][5]
Synthesis of ALC-0315
Several synthetic routes for ALC-0315 have been described in scientific literature and patents. Below are detailed protocols for two common approaches.
This is a widely cited method for the synthesis of ALC-0315.[2] The final step involves the condensation of 4-aminobutanol with a lipid aldehyde, followed by reduction of the intermediate imine.
Experimental Protocol:
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Preparation of the Aldehyde: The synthesis begins with the preparation of the lipid aldehyde. This can be achieved through the oxidation of the corresponding alcohol. A common method is the oxidation of 2-hexyldecanol using pyridinium (B92312) chlorochromate (PCC) or a TEMPO/bleach system. The TEMPO-bleach oxidation is often preferred as it can lead to a cleaner product.[6]
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Reductive Amination: The lipid aldehyde is then reacted with 4-aminobutanol in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2). Sodium triacetoxyborohydride (B8407120) is used as the reducing agent to convert the intermediate imine to the final tertiary amine product, ALC-0315.[2][5]
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Work-up and Isolation: After the reaction is complete, the mixture is typically quenched and extracted. The organic layer is then washed, dried, and concentrated to yield the crude product.
Difficulties with this method have been reported, including the formation of numerous side products that complicate purification, leading to overall yields as low as 5-10%.[6]
An alternative, more economical route involves a two-step condensation process.[5]
Experimental Protocol:
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Esterification: 2-Hexyldecanoic acid is reacted with an excess of 1,6-dibromohexane (B150918) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). This reaction forms the bromohexyl ester intermediate.[5]
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Condensation: The resulting 6-bromohexyl-2-hexyldecanoate is then condensed with 4-aminobutanol to yield the final product, ALC-0315.[5]
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Purification: The crude product from both steps is purified by silica (B1680970) gel chromatography.[5]
This method is reported to have a higher yield for the final condensation step (62%) and offers the advantage of recycling the excess dibromohexane.[5]
Purification of ALC-0315
Purification is a critical step to ensure the high purity required for pharmaceutical applications, typically above 99%.[7] The primary method for purifying ALC-0315 is silica gel column chromatography.[5]
Experimental Protocol:
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Column Preparation: A silica gel column is prepared and equilibrated with a non-polar solvent system, such as hexane (B92381) or a mixture of hexane and dichloromethane.[5]
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Loading: The crude ALC-0315 is dissolved in a minimal amount of the equilibration solvent and loaded onto the column.
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Elution: The product is eluted from the column using a gradient of a more polar solvent, such as methanol (B129727) in dichloromethane.[5] The polarity of the solvent is gradually increased to separate ALC-0315 from less polar and more polar impurities.
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Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.
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Solvent Removal: The fractions containing pure ALC-0315 are combined, and the solvent is removed under reduced pressure to yield the purified lipid.
Flash chromatography systems can be employed for efficient purification.[8] The use of amino-functionalized silica has also been shown to enhance the separation of ALC-0315 from its impurities.[8]
Quantitative Data
The following table summarizes key quantitative data from the described synthetic and purification processes.
| Parameter | Reductive Amination Approach | Two-Step Condensation Approach | Purification |
| Overall Yield | 5-20%[6][9] | Improved yield, with the final step at 62%[5] | - |
| Purity | Variable, requires extensive purification[6] | High, after chromatographic separation[5] | >99%[7] |
| Key Reagents | Pyridinium chlorochromate (PCC) or TEMPO, Sodium triacetoxyborohydride[5][6] | 1,6-dibromohexane, K2CO3, 4-aminobutanol[5] | Silica gel, Dichloromethane, Methanol, Heptane, MTBE[5][8] |
Process Visualization
Caption: Reductive amination synthesis workflow for ALC-0315.
References
- 1. SM-102 - Wikipedia [en.wikipedia.org]
- 2. ALC-0315 - Wikipedia [en.wikipedia.org]
- 3. What are Ionizable Lipids? | BroadPharm [broadpharm.com]
- 4. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]
- 6. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]
- 8. biotage.com [biotage.com]
- 9. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
